(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(azepan-1-yl)pyridin-2-yl]-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-20(18-15-16(9-10-22-18)24-11-5-1-2-6-12-24)26-14-13-25-19-8-4-3-7-17(19)23-21(25)26/h3-4,7-10,15H,1-2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMBAYXIGKITHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone , identified by CAS number 1421500-96-0 , has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines an azepane ring with pyridine and benzimidazole moieties. Its molecular formula is , and it has a molecular weight of approximately 304.38 g/mol . The presence of multiple heterocycles suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially influencing cyclooxygenase (COX) activity.
- Receptor Modulation : The structural components may facilitate binding to G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to pain and inflammation.
1. Anti-inflammatory Effects
Studies have shown that derivatives of similar structural frameworks exhibit significant COX-2 inhibitory activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating potential for anti-inflammatory applications .
2. Anticancer Properties
The compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays revealed substantial inhibitory effects on cell proliferation, suggesting a potential role in cancer therapy .
3. Neuroprotective Effects
Given its interaction with neurotransmitter systems, there is emerging evidence that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on COX Inhibition : A recent investigation into benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed that specific modifications could enhance COX-2 selectivity and potency significantly over traditional inhibitors like celecoxib .
- Antitumor Efficacy : Another study highlighted a series of imidazo derivatives that showed promising antitumor effects when combined with immunotherapies, enhancing the efficacy of treatments against tumors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzimidazole and imidazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds featuring similar structural motifs have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the azepan and pyridine moieties may enhance the bioavailability and efficacy of these compounds in targeting cancer cells.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound inhibited cell proliferation in human breast cancer cells with an IC50 value in the micromolar range. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics, a crucial process for cell division .
1.2 Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In vitro studies have shown that similar pyridine-based compounds can reduce neuronal cell death induced by oxidative stress, suggesting that (4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone may offer protective effects against neurodegeneration .
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.
2.1 Mechanism of Action
The compound's design allows it to interact with specific enzyme active sites, potentially leading to the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1. This inhibition is relevant for treating metabolic syndrome and related disorders.
Case Study:
A patent document describes related compounds that effectively inhibit 11β-hydroxysteroid dehydrogenase type 1, leading to improvements in metabolic health markers in animal models . This suggests that this compound could similarly contribute to metabolic regulation.
Comparison with Similar Compounds
Structural Features
- Stereochemistry : The fused bicyclic system may create chiral centers, necessitating enantioselective synthesis to optimize activity, as chirality profoundly impacts molecular interactions .
Key Observations:
Core Heterocycle :
- The target compound’s benzoimidazoimidazole core is distinct from pyridine- or pyrimidine-fused analogs (e.g., ), which may alter electronic properties and binding selectivity.
- Compared to imidazo[1,2-a]pyrimidines , the additional imidazole ring in the target compound could increase hydrogen-bonding capacity but reduce solubility.
Gem-difluoro substituents in improve metabolic stability via reduced oxidative metabolism, a feature absent in the target compound.
Synthesis :
- Multicomponent reactions (MCRs) used for pyrido-benzimidazoles may apply to the target compound, though steric hindrance from the azepane could necessitate optimized conditions.
- Enantioselective synthesis is critical for chiral resolution, as seen in Pasteur’s foundational work on tartaric acid .
Pharmacological and Physicochemical Predictions
- Bioactivity : While imidazo[1,2-a]pyrimidines exhibit anxiolytic and cardiovascular effects , the target compound’s fused core and azepane substituent may shift activity toward central nervous system (CNS) targets, such as G-protein-coupled receptors (GPCRs).
- Solubility : The rigid, planar core likely reduces aqueous solubility compared to smaller heterocycles (e.g., pyridines ), necessitating formulation strategies.
- Stability : The absence of fluorine substituents may render the target compound more susceptible to hepatic metabolism than gem-difluoro analogs .
Q & A
Q. What are the most efficient synthetic routes for preparing (4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone?
The compound can be synthesized via multicomponent reactions (MCRs) , which are advantageous for their atom economy and reduced purification steps. For example, analogous benzimidazole derivatives have been prepared using a one-pot MCR involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes, yielding pure products without tedious work-up . For the azepane-substituted pyridine moiety, coupling reactions with heterocyclic ketene aminals or enamines may be employed, as described in similar pyrido[1,2-a]benzimidazole syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., 1H and 13C NMR for azepane ring protons and benzoimidazole protons) .
- IR spectroscopy : To identify functional groups like C=O (methanone) and NH/CH stretches .
- Mass spectrometry (TOF-MS) : For molecular weight verification and fragmentation pattern analysis .
Q. How can researchers address low yields during the coupling of the azepane-pyridine and benzoimidazole units?
Optimize reaction conditions by:
- Varying solvents (e.g., DMF, THF) to improve solubility of intermediates.
- Using catalysts like Pd(OAc)₂ for cross-coupling reactions .
- Adjusting stoichiometry and temperature, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses .
Advanced Research Questions
Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous proton and carbon signals. For example, HMBC can confirm connectivity between the methanone carbonyl and adjacent heterocycles .
- Compare experimental data with computational predictions (DFT or molecular modeling) to validate assignments .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?
- Antimicrobial assays : Use the agar dilution method against Gram-positive/negative bacteria, with Ciprofloxacin as a positive control .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing results to doxorubicin .
- Dose-response curves : Generate IC₅₀ values using nonlinear regression analysis .
Q. How can reaction regioselectivity be controlled during the formation of the benzoimidazole core?
Q. What purification methods ensure high purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
